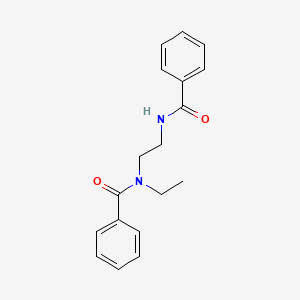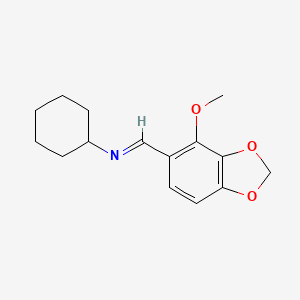
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine is a synthetic organic compound It features a cyclohexyl group attached to a methanimine moiety, which is further connected to a methoxy-substituted benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Methoxylation: The benzodioxole ring is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Methanimine Moiety: The methanimine moiety is introduced by reacting the methoxylated benzodioxole with cyclohexylamine under dehydrating conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives of the benzodioxole ring.
Reduction: Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanamine.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- (E)-N-Cyclohexyl-1-(4-methoxyphenyl)methanimine
- (E)-N-Cyclohexyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine
Uniqueness
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine is unique due to the presence of the methoxy-substituted benzodioxole ring, which may impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
91129-06-5 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC名 |
N-cyclohexyl-1-(4-methoxy-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C15H19NO3/c1-17-14-11(7-8-13-15(14)19-10-18-13)9-16-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
InChIキー |
PNRNATANAJOKAV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1OCO2)C=NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


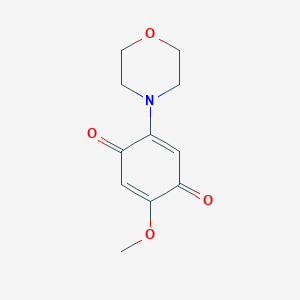
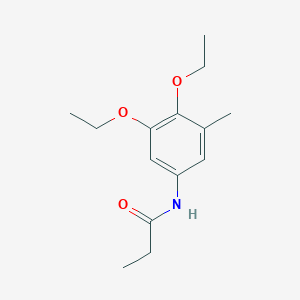
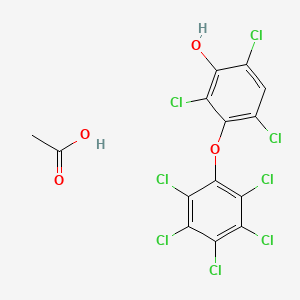
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
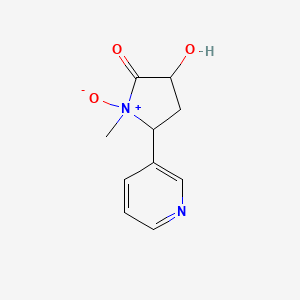
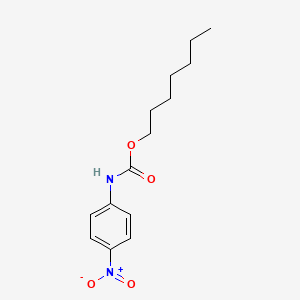
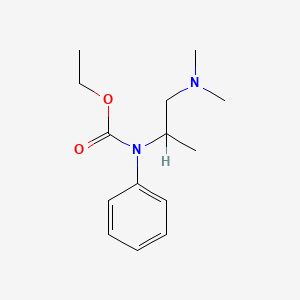
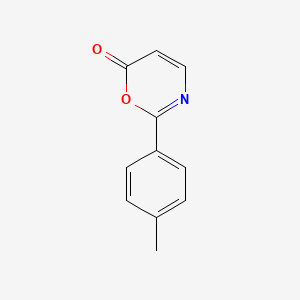
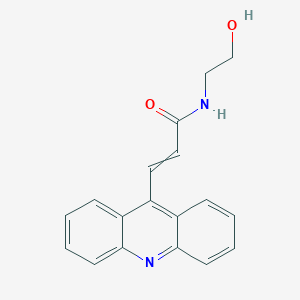
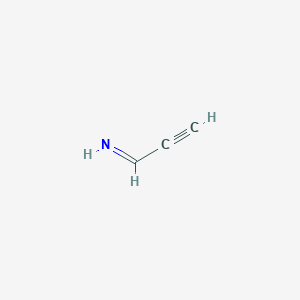
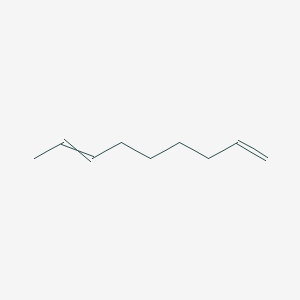
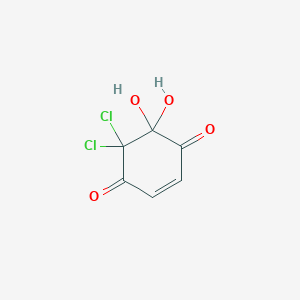
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
